molecular formula C12H9ClN4O3S B2373829 5-chloro-2-(methylsulfanyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide CAS No. 299418-47-6

5-chloro-2-(methylsulfanyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide

Cat. No.: B2373829
CAS No.: 299418-47-6
M. Wt: 324.74
InChI Key: AVOBDRRKFTVODN-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CMNCP and has been studied extensively for its various properties.

Mechanism of Action

The mechanism of action of CMNCP is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. CMNCP may also act by inhibiting the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
CMNCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. CMNCP has also been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation. Additionally, CMNCP has been shown to have antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMNCP is its potential as an anti-tumor agent. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. Additionally, CMNCP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of CMNCP is its relatively complex synthesis process, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of CMNCP. One potential direction is the development of more efficient synthesis methods to make CMNCP more readily available for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of CMNCP and its potential applications in the field of medicine. Finally, more research is needed to determine the safety and efficacy of CMNCP as a potential therapeutic agent.

Synthesis Methods

The synthesis of CMNCP involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2-nitroaniline with thionyl chloride to form 2-chloro-nitrobenzene. This intermediate is then reacted with 2-aminothiophenol to form 2-(methylsulfanyl)-nitrobenzene. The final step involves the reaction of 2-(methylsulfanyl)-nitrobenzene with 5-chloro-4-carboxypyrimidine in the presence of a catalyst to form CMNCP.

Scientific Research Applications

CMNCP has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant anti-tumor activity against various cancer cell lines. CMNCP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, CMNCP has been studied for its potential use as an antibacterial agent.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S/c1-21-12-14-6-7(13)10(16-12)11(18)15-8-4-2-3-5-9(8)17(19)20/h2-6H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBDRRKFTVODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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